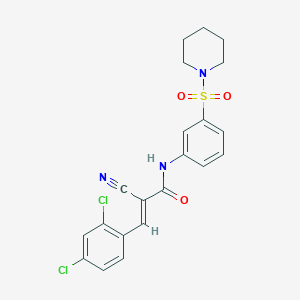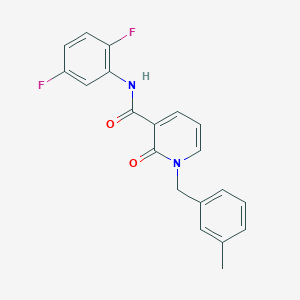
N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide” is likely a compound that contains a benzodioxole group and a fluorophenyl group linked by a carboxamide group . The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Synthesis Analysis
While the exact synthesis pathway for this compound is not available, it might involve the reaction of a suitable 2H-1,3-benzodioxole-5-carboxylic acid with 4-fluoroaniline in the presence of a coupling agent .Molecular Structure Analysis
The molecular structure of this compound is likely characterized by the presence of a benzodioxole ring, a fluorophenyl group, and a carboxamide linkage . The exact structure would need to be confirmed using spectroscopic methods such as NMR and IR .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the carboxamide group might participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom might increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación
Antibacterial Agents
This compound has been used in the design and synthesis of new quinoline-based heterocyclic derivatives, which have shown promising results as novel antibacterial agents . These derivatives have exhibited moderate-to-good antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antiviral Agents
Indole derivatives, which share a similar structure with the compound , have shown various biological activities, including antiviral properties . This suggests potential for “N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide” in the development of new antiviral agents.
Anti-inflammatory Agents
Research has shown that certain derivatives of this compound have potential as anti-inflammatory agents . In particular, 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives have demonstrated anti-inflammatory effects and COX-2 inhibitory potential .
Antioxidant Agents
Indole derivatives have also shown good antioxidant activity . Given the structural similarities, “N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide” could potentially be used in the development of new antioxidant agents.
Mitochondrial Dysfunction Studies
“N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide” has been used in scientific research to study mitochondrial dysfunction. This involves investigating the metabolic pathways of bacteria and the inhibition of bacterial transcarbamylase enzymes.
Respiration Studies
This compound has also been used in respiration studies. It can help researchers understand how cells produce energy and how this process can be disrupted in various diseases.
Reactive Oxygen Species Measurements
“N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide” is used in the measurement of reactive oxygen species. These are chemically reactive molecules that contain oxygen and play important roles in cell signaling and homeostasis.
Drug Discovery and Medicinal Chemistry
Given its diverse biological activities, “N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide” holds significant potential in drug discovery and medicinal chemistry . It can serve as a valuable scaffold for the development of new therapeutic agents.
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds such as 4-(aminosulfonyl)-n-[(4-fluorophenyl)methyl]-benzamide have been found to target theCarbonic anhydrase 2 enzyme .
Mode of Action
It’s suggested that similar compounds inhibit the activity of their target enzymes . This inhibition could lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
The inhibition of carbonic anhydrase 2 by similar compounds could potentially affect various biochemical pathways, including those involved in ph regulation and electrolyte balance .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects.
Result of Action
The inhibition of target enzymes by similar compounds could potentially lead to changes in cellular processes, potentially resulting in therapeutic effects .
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3/c15-10-2-4-11(5-3-10)16-14(17)9-1-6-12-13(7-9)19-8-18-12/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLOHUZEGQSTDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoyl)piperidine-4-carboxamide](/img/structure/B2782481.png)
![4-(4,4-Difluoropiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2782482.png)


![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2782487.png)

![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2782490.png)
![2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2782492.png)


![2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N,N-dimethylacetamide](/img/structure/B2782495.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B2782498.png)
